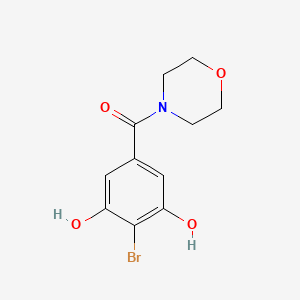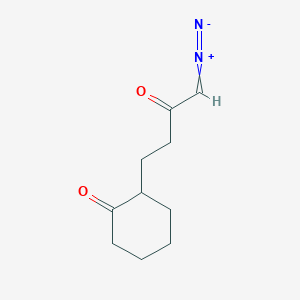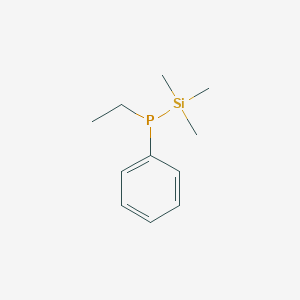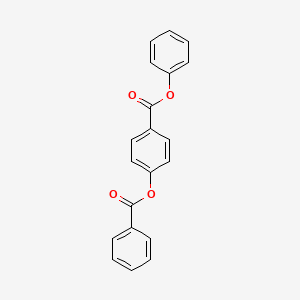
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone is a chemical compound that features a brominated phenyl ring with hydroxyl groups at positions 3 and 5, and a morpholine moiety attached to a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone typically involves the bromination of a phenyl ring followed by the introduction of hydroxyl groups. The morpholine moiety is then attached via a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation reactions, followed by the attachment of the morpholine group. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution of the bromine atom could result in various substituted phenyl derivatives .
Applications De Recherche Scientifique
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The morpholine moiety may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopyridin-3-yl)(morpholin-4-yl)methanone: Similar structure but with a pyridine ring instead of a phenyl ring.
4-(5-Bromopyridin-2-yl)carbonylmorpholine: Another related compound with a pyridine ring and a carbonyl group
Uniqueness
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone is unique due to the presence of both hydroxyl groups and a bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the morpholine moiety makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
60679-71-2 |
|---|---|
Formule moléculaire |
C11H12BrNO4 |
Poids moléculaire |
302.12 g/mol |
Nom IUPAC |
(4-bromo-3,5-dihydroxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H12BrNO4/c12-10-8(14)5-7(6-9(10)15)11(16)13-1-3-17-4-2-13/h5-6,14-15H,1-4H2 |
Clé InChI |
QOCDWWHHOOCHIP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=C(C(=C2)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)

![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)

![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)

